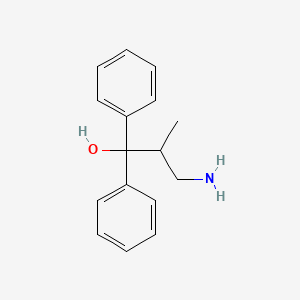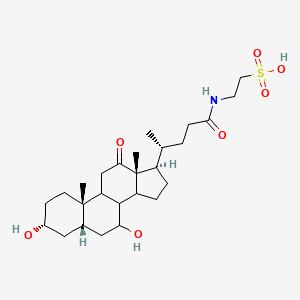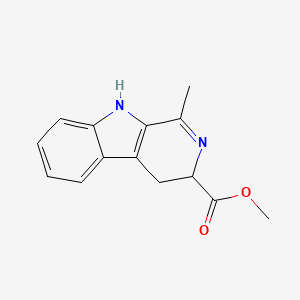
3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL is an organic compound with the molecular formula C16H19NO. It is known for its unique structure, which includes a central propanolamine backbone with two phenyl groups and a methyl group attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL typically involves a multi-step process. One common method is the nitrile-aldol reaction, where benzophenone and propionitrile are combined in the presence of a sodamide base and ethyl ether solvent. This reaction produces 3-hydroxy-2-methyl-3,3-diphenylpropanenitrile, which is then reduced using lithium aluminium hydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Applications De Recherche Scientifique
3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential effects on biological systems, including its role as an NMDA antagonist.
Medicine: Research has explored its potential as a dissociative anesthetic and its effects on the central nervous system.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL involves its interaction with NMDA receptors in the brain. As an NMDA antagonist, it inhibits the action of glutamate, a neurotransmitter, leading to dissociative anesthetic effects. This mechanism is similar to that of phencyclidine (PCP) and other dissociative anesthetics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phencyclidine (PCP): Both compounds act as NMDA antagonists and have similar dissociative effects.
Ketamine: Another NMDA antagonist with anesthetic properties.
Dextromethorphan: Commonly used in cough syrups, it also acts on NMDA receptors.
Uniqueness
3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL is unique due to its specific structure, which imparts distinct pharmacological properties. Its combination of phenyl groups and a propanolamine backbone differentiates it from other NMDA antagonists, potentially leading to unique therapeutic applications .
Propriétés
Numéro CAS |
33860-73-0 |
|---|---|
Formule moléculaire |
C16H19NO |
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
3-amino-2-methyl-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C16H19NO/c1-13(12-17)16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,18H,12,17H2,1H3 |
Clé InChI |
XGYCHIPEPHYUIH-UHFFFAOYSA-N |
SMILES |
CC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canonique |
CC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Key on ui other cas no. |
14185-06-9 |
Numéros CAS associés |
33887-05-7 (hydrochloride) |
Synonymes |
2-MDP 2-methyl-3,3-diphenyl-3-propanolamine 2-methyl-3,3-diphenyl-3-propanolamine hydrochloride 2-methyl-3,3-diphenyl-3-propanolamine hydrochloride, (+)-isomer 2-methyl-3,3-diphenyl-3-propanolamine hydrochloride, (+-)-isomer 2-methyl-3,3-diphenyl-3-propanolamine hydrochloride, (-)-isomer 2-methyl-3,3-diphenyl-3-propanolamine maleate (1:1) salt, (Z)-(+-)-isomer 2-methyl-3,3-diphenyl-3-propanolamine tartrate (1:1) salt, (R-(R*,R*))-(-)-isomer 2-methyl-3,3-diphenyl-3-propanolamine tartrate (1:1) salt, (S-(R*,R*))-(+)-isomer 2-methyl-3,3-diphenyl-3-propanolamine, (+)-isomer 2-methyl-3,3-diphenyl-3-propanolamine, (-)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















